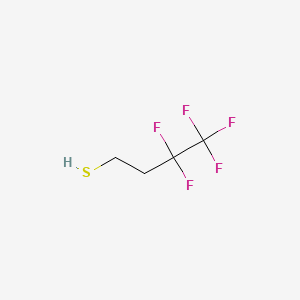![molecular formula C22H14N2O2 B13408504 Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
Benzo[k]fluoranthene-7,12-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[k]fluoranthene-7,12-dicarboxamide is a derivative of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH). PAHs are organic compounds containing multiple aromatic rings. Benzo[k]fluoranthene itself is known for its yellow crystalline appearance and is poorly soluble in most solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[k]fluoranthene-7,12-dicarboxamide typically involves the functionalization of benzo[k]fluoranthene. One common method is the introduction of carboxamide groups at the 7 and 12 positions of the benzo[k]fluoranthene molecule. This can be achieved through a series of reactions including nitration, reduction, and subsequent amide formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[k]fluoranthene-7,12-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[k]fluoranthene-7,12-dicarboxylic acid, while reduction might yield benzo[k]fluoranthene-7,12-diamine.
Wissenschaftliche Forschungsanwendungen
Benzo[k]fluoranthene-7,12-dicarboxamide has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: It can be used in studies of PAH metabolism and toxicity.
Industry: It can be used in the development of materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of benzo[k]fluoranthene-7,12-dicarboxamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or DNA. The compound can exert its effects by binding to these targets and altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- Benzo[j]fluoranthene
Uniqueness
Benzo[k]fluoranthene-7,12-dicarboxamide is unique due to the presence of carboxamide groups at specific positions on the benzo[k]fluoranthene molecule. This modification can significantly alter its chemical and physical properties, making it suitable for specific applications that other similar compounds might not be able to fulfill.
Eigenschaften
Molekularformel |
C22H14N2O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
benzo[k]fluoranthene-7,12-dicarboxamide |
InChI |
InChI=1S/C22H14N2O2/c23-21(25)19-12-7-1-2-8-13(12)20(22(24)26)18-15-10-4-6-11-5-3-9-14(16(11)15)17(18)19/h1-10H,(H2,23,25)(H2,24,26) |
InChI-Schlüssel |
YNBDILCSQDAXKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)



![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
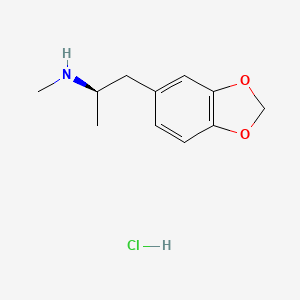
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
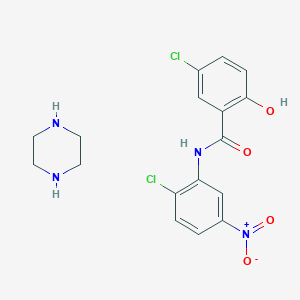
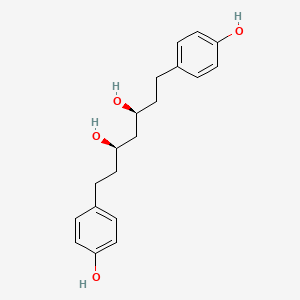
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
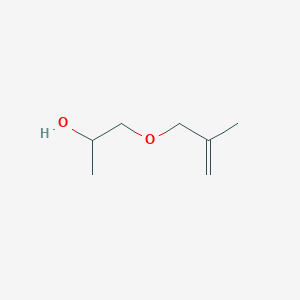
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
